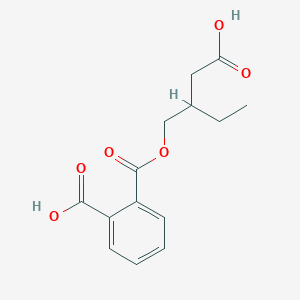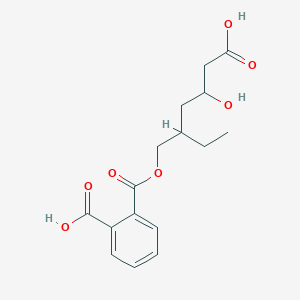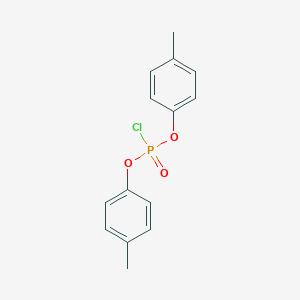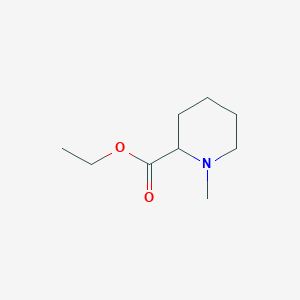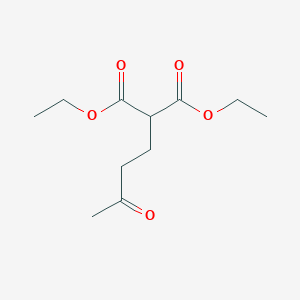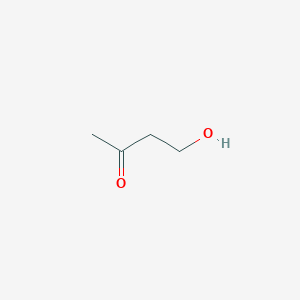
4-羟基-2-丁酮
描述
4-hydroxybutan-2-one is a beta-hydroxy ketone that is butan-2-one substituted by a hydroxy group at position 4. It is a beta-hydroxy ketone and a methyl ketone. It is functionally related to a butan-2-one.
4-Hydroxy-2-butanone is a natural product found in Glycyrrhiza glabra with data available.
科学研究应用
生物催化和对映选择性还原
4-羟基-2-丁酮 (4H2B) 是羰基还原酶的底物,特别是来自毕赤酵母的 PFODH 和来自近平滑假丝酵母的 CpSADH。这些酶表现出显著的对映选择性,将 4H2B 转化为光学纯的 R- 和 S-1,3-丁二醇 (1,3-BD) 对映异构体,转化率很高。 这些生物催化剂在生物合成有价值的手性醇(包括 1,3-BD)方面的工业潜力很大 .
医药中间体
4-羟基-2-丁酮在医药化合物的合成中起着至关重要的作用。它用于制备稠合苯并氮杂卓分子,这些分子起选择性 D3 受体拮抗剂的作用。 此外,它有助于疣孢菌素和甲羟戊酸内酯的合成,两者都具有药学意义 .
3-丁烯-2-酮合成中间体
在锐钛矿型二氧化钛催化剂上脱水 4-羟基-2-丁酮会导致形成 3-丁烯-2-酮。 该化合物在各种化学过程中都有应用 .
纳米管支撑的生物生产
包含 NAD±依赖性甘油脱氢酶 (GlyDH) 和 NAD±再生 NADH 氧化酶 (nox) 的固定化原位辅因子再生系统,能够合成 4-羟基-2-丁酮。 该过程对制药和化学工业具有重要意义 .
手性合成和不对称还原
除了 1,3-BD 外,PFODH 和 CpSADH 等羰基还原酶可以不对称地还原各种取代的芳基酮,生成具有优异对映体过量 (ee) 值的手性醇。 PFODH 对羰基基团相邻或在苯环上间位取代的底物有效,而 CpSADH 对其他底物则表现出色 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4-Hydroxy-2-butanone is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.
Mode of Action
It’s known that the compound interacts with its target, possibly causing conformational changes that could affect the protein’s function .
Biochemical Pathways
4-Hydroxy-2-butanone is involved in the bioreduction process, where it’s reduced to 1,3-butanediol . This process is facilitated by carbonyl reductases, such as PFODH from Pichia finlandica and CpSADH from Candida parapsilosis . These enzymes show high substrate/product tolerance and good catalytic activity .
Result of Action
The reduction of 4-Hydroxy-2-butanone to 1,3-butanediol results in the production of optically pure enantiomers of 1,3-butanediol . These enantiomers are important intermediates for the synthesis of pharmaceutically valuable compounds .
Action Environment
The action of 4-Hydroxy-2-butanone can be influenced by environmental factors. For instance, the presence of water molecules can modulate the conformation of 4-Hydroxy-2-butanone . This interaction between the compound and its environment can potentially affect its action, efficacy, and stability.
生化分析
Biochemical Properties
4-Hydroxy-2-butanone plays a significant role in biochemical reactions. It interacts with enzymes such as NAD±dependent glycerol dehydrogenase (GlyDH) and NAD±regenerating NADH oxidase (nox) . These enzymes are immobilized on functionalized single-walled carbon nanotubes (SWCNTs) through specific interactions . The GlyDH/nox ratio, pH, and amount of nicotinamide cofactor are examined to establish the optimum reaction conditions for 4-Hydroxy-2-butanone production .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-2-butanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms an intramolecular O–H⋯O hydrogen bond . Upon complexation, the weak intramolecular hydrogen bond in the monomer is replaced by two strong intermolecular O–H⋯O hydrogen bonds, leading to a change in the orientation of the –OH group of 4-Hydroxy-2-butanone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-butanone change over time. The nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of 4-Hydroxy-2-butanone turns out to be almost twice (37%) that of the free enzyme system after a 12-hour reaction .
Metabolic Pathways
4-Hydroxy-2-butanone is involved in metabolic pathways that include interactions with enzymes or cofactors
属性
IUPAC Name |
4-hydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060442 | |
| Record name | 2-Butanone, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Butanone, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-2-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.85 [mmHg] | |
| Record name | 4-Hydroxy-2-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-90-9, 68648-26-0 | |
| Record name | 4-Hydroxy-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketones, C4-6, beta-hydroxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-hydroxybutan-2-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-2-butanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCM0BJ44MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing 4-Hydroxy-2-butanone?
A1: 4-Hydroxy-2-butanone can be synthesized through several methods, including:
- Aldol Condensation of Acetone and Formaldehyde: This reaction is typically carried out under supercritical conditions or with catalysts like KF/Al2O3. [, ]
- Dehydrogenation of 1,3-Butanediol: This method utilizes copper-containing catalysts and operates at specific temperatures and pressures. []
- Microbial Production: Certain yeast strains, like Pichia membranaefaciens and Pichia jadinii, can convert 4-hydroxy-2-butanone from substrates like acetone and formaldehyde. [, ]
Q2: What is the molecular formula and weight of 4-Hydroxy-2-butanone?
A2: The molecular formula of 4-Hydroxy-2-butanone is C4H8O2, and its molecular weight is 88.11 g/mol.
Q3: How is the structure of 4-Hydroxy-2-butanone and its hydrates characterized?
A3: Rotational spectroscopy combined with quantum chemical calculations is a powerful tool to elucidate the structure of 4-Hydroxy-2-butanone and its hydrates in the gas phase. This technique allows for the identification of different isomers and provides insights into the interplay between intra- and intermolecular hydrogen bonding. [, ]
Q4: What is the reactivity of 4-Hydroxy-2-butanone with OH radicals and Cl atoms in the atmosphere?
A4: 4-Hydroxy-2-butanone readily reacts with OH radicals and Cl atoms in the atmosphere. [, , , ] The primary product of these reactions is formaldehyde. [] These reactions contribute significantly to the atmospheric degradation of 4-Hydroxy-2-butanone.
Q5: How does the structure of 4-Hydroxy-2-butanone influence its reactivity in aldol reactions?
A5: The presence of both a hydroxyl and a carbonyl group makes 4-Hydroxy-2-butanone a versatile reactant in aldol reactions. The β-hydroxy ketone structure can be doubly deprotonated, allowing for regioselectivity in aldol reactions. []
Q6: Can 4-Hydroxy-2-butanone be used as a building block for more complex molecules?
A6: Yes, 4-Hydroxy-2-butanone is a valuable precursor for synthesizing compounds like methyl vinyl ketone, 2-methyl-1,3-dioxolane-2-ethanol, and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [, ] These compounds have applications as methyl vinyl ketone equivalents and in the synthesis of γ-ionone. [, ]
Q7: What are the applications of 4-Hydroxy-2-butanone in microbial systems?
A7: 4-Hydroxy-2-butanone serves as a substrate for microbial production of valuable chemicals. For instance, it is used in the microbial production of optically active (R)-1,3-butanediol by various yeast strains. [, , , ]
Q8: What are the side reactions involving formaldehyde during the synthesis of 4-Hydroxy-2-butanone under supercritical conditions?
A8: Research indicates that formaldehyde can undergo cross-disproportionation with formic acid during the supercritical synthesis of 4-Hydroxy-2-butanone. This side reaction significantly impacts formic acid consumption and should be considered when optimizing reaction conditions. []
Q9: How is computational chemistry used to study 4-Hydroxy-2-butanone?
A9: Computational methods are employed to investigate various aspects of 4-Hydroxy-2-butanone, such as:
- Reaction Kinetics and Mechanisms: Theoretical calculations using methods like M062X and canonical variational transition state theory help elucidate the kinetics and mechanisms of 4-Hydroxy-2-butanone reactions with radicals like OH and Cl. []
- Thermodynamic Properties: Group contribution methods like Benson's method are used to estimate thermodynamic properties of 4-Hydroxy-2-butanone, such as formation enthalpies, entropies, and heat capacities. These calculations aid in optimizing reaction conditions for its synthesis. []
- Ligand-Protein Interactions: Simulations like weighted ensemble milestoning (WEM) help understand the binding affinity and dissociation kinetics of 4-Hydroxy-2-butanone with proteins like FK506 binding protein. This insight is crucial for drug design and understanding biological interactions. [, ]
Q10: How is 4-Hydroxy-2-butanone analyzed in environmental samples?
A10: Gas chromatography (GC) coupled with various detectors like flame ionization (FID), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to identify and quantify 4-Hydroxy-2-butanone in environmental samples, including wet precipitation. [, ]
Q11: What is the stability of 4-Hydroxy-2-butanone under various conditions?
A12: The stability of 4-Hydroxy-2-butanone can be influenced by factors such as temperature, pH, and the presence of other chemicals. For example, under basic conditions, it can undergo dehydration to form methyl vinyl ketone. [] It's crucial to consider its stability when developing formulations or studying its environmental fate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)


![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)
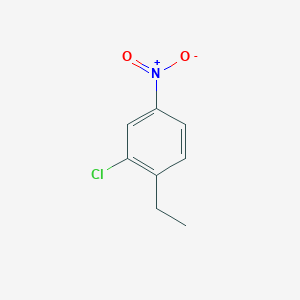
![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)
